molecular formula C36H54N6O14 B10775809 Xamoterol hemifumarate CAS No. 90730-93-1

Xamoterol hemifumarate

Numéro de catalogue: B10775809
Numéro CAS: 90730-93-1
Poids moléculaire: 794.8 g/mol
Clé InChI: QEDVGROSOZBGOZ-WXXKFALUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Analyse Des Réactions Chimiques

L'hémifumarate de xamotérol subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que l'hydrure de lithium et d'aluminium, et les électrophiles pour les réactions de substitution . Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

L'hémifumarate de xamotérol est largement utilisé dans la recherche scientifique pour étudier la régulation de la fréquence cardiaque, la contractilité myocardique et le débit cardiaque . Il sert d'outil pour comprendre les voies de signalisation bêta-adrénergiques et les réponses physiologiques suite à l'activation du récepteur . De plus, il a des applications dans la recherche sur les troubles neurocognitifs en raison de son action sélective sur les récepteurs β1-adrénergiques .

Mécanisme d'action

L'hémifumarate de xamotérol agit comme un agoniste partiel sélectif du récepteur β1-adrénergique . Il fournit une stimulation cardiaque au repos, mais agit comme un bloqueur pendant l'exercice . Cette double action est due à son activité sympathomimétique intrinsèque, qui est d'environ 50 % . Le composé n'affecte pas de manière significative les récepteurs β2-adrénergiques, ce qui en fait un médicament sélectif périphérique .

Applications De Recherche Scientifique

Pharmacological Profile

Chemical Structure and Properties

  • Chemical Name: 1-(4-Hydroxyphenoxy)-3-[2-(4-morpholinocarboxamido)ethylamino]-2-propanol hemifumarate
  • Molecular Formula: C₁₆H₂₅N₃O₅·0.5C₄H₄O₄
  • Molar Mass: 397.43 g/mol
  • Bioavailability: Approximately 5% when administered orally .

Mechanism of Action
Xamoterol acts primarily as a partial agonist at the β1-adrenergic receptor, providing about 50% efficacy compared to full agonists like isoproterenol. This selectivity allows it to stimulate cardiac function without significant β2-adrenergic receptor activation, which is crucial in reducing unwanted side effects such as bronchoconstriction .

Clinical Applications

2.1 Heart Failure Treatment
Xamoterol has shown promise in improving both systolic and diastolic function in patients with heart failure. Clinical studies have demonstrated that it can enhance cardiac output and exercise tolerance without the excessive heart rate increase typical of full agonists . Notably, it has been used in various European countries for the management of chronic heart failure.

Case Study Example
In a randomized controlled trial involving patients with moderate heart failure, xamoterol administration resulted in significant improvements in left ventricular ejection fraction (LVEF) compared to placebo, highlighting its efficacy as a therapeutic agent in this population .

2.2 Peripheral Selectivity
Due to its hydrophilic nature, xamoterol does not readily cross the blood-brain barrier, making it a peripherally selective drug. This characteristic is beneficial for patients who may be sensitive to central nervous system side effects often associated with other adrenergic agents .

Research Applications

3.1 Investigational Studies
Recent research has focused on developing derivatives of xamoterol that exhibit improved pharmacokinetic properties and enhanced brain penetration for potential neurological applications. These studies aim to create compounds that retain the beneficial cardiovascular effects of xamoterol while also targeting central nervous system conditions such as depression and anxiety .

3.2 Drug Development
Xamoterol serves as a lead compound in the synthesis of new β1-adrenergic receptor ligands that are biased towards specific signaling pathways (e.g., cAMP signaling) while minimizing β-arrestin signaling, which could lead to fewer side effects and better therapeutic outcomes .

Comparative Data Table

Property This compound Isoproterenol
Receptor Selectivity β1-selective partial agonistNon-selective β agonist
Efficacy ~50% compared to full agonistsFull agonist
Bioavailability ~5%Higher (varies by formulation)
CNS Penetration LowModerate
Clinical Use Heart failureAsthma, bradycardia

Comparaison Avec Des Composés Similaires

Des composés similaires à l'hémifumarate de xamotérol comprennent d'autres agonistes des récepteurs β1-adrénergiques tels que :

L'hémifumarate de xamotérol est unique en raison de son activité d'agoniste partiel, ce qui lui permet de fournir une stimulation cardiaque sans le risque d'une activation excessive des récepteurs β1-adrénergiques .

Activité Biologique

Xamoterol hemifumarate, also known as ICI 118,587, is a selective β1-adrenoceptor partial agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of heart failure. This article delves into its biological activity, supported by diverse research findings, data tables, and case studies.

Chemical Structure :

  • Chemical Name : 1-(4-Hydroxyphenoxy)-3-[2-(4-morpholinocarboxamido)ethylamino]-2-propanol hemifumarate
  • Molecular Formula : C₁₆H₂₅N₃O₅
  • Molecular Weight : 339.392 g/mol
  • Purity : ≥97%

Xamoterol acts primarily as a partial agonist at the β1-adrenoceptors with a lower affinity for β2-adrenoceptors. This selectivity allows it to enhance myocardial contractility and improve diastolic function without the full agonist effects that can lead to increased heart rate and other side effects associated with β2 stimulation .

Cardiovascular Effects

Xamoterol has been shown to improve both systolic and diastolic functions in patients with heart failure. Key findings from clinical studies include:

  • Improvement in Exercise Capacity : In a large European multicenter study involving over 1000 patients, xamoterol (200 mg twice daily) resulted in a 37% improvement in exercise capacity compared to an 18% improvement in the placebo group .
  • Symptom Relief : Patients reported significant reductions in symptoms such as dyspnoea and fatigue, as measured by visual analogue scales and Likert scores .
  • Haemodynamic Improvements : Xamoterol moderately increases myocardial contractility and improves diastolic relaxation while lowering left ventricular filling pressure during both rest and moderate exercise .

Comparative Efficacy

A comparative analysis with digoxin indicated that xamoterol produced greater improvements in exercise capacity (33% vs. 17%) with fewer side effects . This suggests that xamoterol may be a favorable alternative for patients who are intolerant to traditional therapies.

Case Studies

  • Heart Failure Treatment : A double-blind randomized study compared xamoterol with placebo and digoxin over three months. The xamoterol group demonstrated significant improvements in exercise capacity and quality of life metrics .
  • Elderly Patients : Subset analyses revealed that elderly patients experienced similar benefits from xamoterol as the overall population, indicating its efficacy across age groups .
  • Safety Profile : Xamoterol was generally well tolerated, although caution is advised for patients with asthma or severe heart failure due to dilated cardiomyopathy, where adverse effects were noted .

Pharmacodynamic Characteristics

The pharmacodynamic profile of xamoterol includes:

ParameterValue
pA2 at β1-adrenoceptors7.4 - 7.8
pA2 at β2-adrenoceptors5.2 - 6.2
EC50 for cAMP generation80 nM in neonatal rat cardiomyocytes
Oral BioavailabilityApproximately 5%

Propriétés

IUPAC Name

(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDVGROSOZBGOZ-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501349036
Record name Xamoterol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501349036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73210-73-8, 90730-93-1
Record name Xamoterol fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073210738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xamoterol fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090730931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xamoterol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501349036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XAMOTEROL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N87007N668
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.